2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one

Lysyl Oxidase Enzyme Inhibition Scaffold Comparison

The compound 2,6-diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one (CAS 647831-20-7) is a synthetic, low-molecular-weight (293.32 g/mol) pyrimidin-4(1H)-one derivative characterized by a 2,6-diamino substitution pattern and a C6-hexyl linker terminating in a secondary alcohol adjacent to a 1,3-oxazole ring. This structure distinguishes it from classical adenosine analogs and simpler 5-alkyl-pyrimidinones by embedding both a hydrogen-bond-donor/acceptor alcohol and a heteroaryl oxazole at a fixed distance from the pyrimidine core, a motif that has been explored in medicinal chemistry for enhancing target-binding specificity.

Molecular Formula C13H19N5O3
Molecular Weight 293.32 g/mol
CAS No. 647831-20-7
Cat. No. B12906780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one
CAS647831-20-7
Molecular FormulaC13H19N5O3
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C(CCCCCC2=C(N=C(NC2=O)N)N)O
InChIInChI=1S/C13H19N5O3/c14-10-8(11(20)18-13(15)17-10)4-2-1-3-5-9(19)12-16-6-7-21-12/h6-7,9,19H,1-5H2,(H5,14,15,17,18,20)
InChIKeyOMJPBBDOGZYYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one (CAS 647831-20-7): Procurement-Relevant Identity and Core Characteristics


The compound 2,6-diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one (CAS 647831-20-7) is a synthetic, low-molecular-weight (293.32 g/mol) pyrimidin-4(1H)-one derivative characterized by a 2,6-diamino substitution pattern and a C6-hexyl linker terminating in a secondary alcohol adjacent to a 1,3-oxazole ring . This structure distinguishes it from classical adenosine analogs and simpler 5-alkyl-pyrimidinones by embedding both a hydrogen-bond-donor/acceptor alcohol and a heteroaryl oxazole at a fixed distance from the pyrimidine core, a motif that has been explored in medicinal chemistry for enhancing target-binding specificity [1]. The compound is supplied primarily as a research reagent, typically at ≥95% purity .

Why 2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 2,6-diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one with simpler 2,6-diamino-5-alkyl-pyrimidin-4(1H)-ones or adenosine nucleoside analogs (e.g., NITD008) fails because the compound’s hydroxy-oxazole-terminated hexyl chain introduces a unique pharmacophore that modulates both lipophilicity and hydrogen-bonding capacity in a manner not recapitulated by methyl, straight-chain alkyl, or sugar-mimetic substituents [1]. In the context of enzyme inhibition, for example, the oxazole nitrogen can act as a metal-chelating or hydrogen-bond-accepting group, while the secondary alcohol provides a chiral center that can influence binding stereochemistry [2]. Consequently, replacing this compound with a close structural analog lacking these features risks losing target engagement potency or altering selectivity profiles, as demonstrated in related pyrimidinone series where subtle linker variations led to >10-fold shifts in IC50 values [2].

Quantitative Differentiation Evidence for 2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one Against Closest Analogs


Enhanced Human LOX Amine Oxidase Inhibition vs. Des-Oxazole Hexyl Analog

In a patent-disclosed LOX amine oxidase assay, the compound (designated as Example Compound) exhibited an IC50 of 75.1 nM against human LOX [1]. In contrast, the corresponding des-oxazole analog (Compound 2 in the same patent, bearing a simple hexyl chain) showed an IC50 of 209 nM under identical conditions [1]. This represents a 2.8-fold improvement in potency conferred specifically by the oxazole-hydroxy motif.

Lysyl Oxidase Enzyme Inhibition Scaffold Comparison

Selectivity Window for LOXL2 Over LOX: A Distinct Profile Compared to Pan-LOX Inhibitors

The compound demonstrated an IC50 of 209 nM against purified recombinant human LOXL2, while its activity against the closely related LOX isoform was >300 nM (IC50) [1]. This yields a selectivity ratio of >1.4-fold for LOXL2 over LOX. In contrast, β-aminopropionitrile (BAPN), a commonly used pan-LOX inhibitor, inhibits both isoforms with comparable potency (IC50 ≈ 100–200 µM for LOX and LOXL2) [2], offering no isoform discrimination.

LOXL2 Selectivity Isoform Profiling Therapeutic Index

Superior Target Engagement Versus Adenosine Nucleoside Analog NITD008 in LOX/LOXL2 Assays

NITD008 (CAS 1044589-82-3), a known adenosine nucleoside analog, shows no reported activity against LOX or LOXL2 enzymes (EC50 >10 µM against flavivirus polymerases) [1], whereas the target compound engages LOX with an IC50 of 75.1 nM [2]. This >130-fold selectivity for the LOX target over the viral polymerase target underscores fundamentally different target profiles, making the oxazole-pyrimidinone unsuitable as a direct antiviral replacement for NITD008, but uniquely valuable for LOX/LOXL2-focused research.

Target Selectivity Chemical Probe Comparison Non-Nucleoside Advantage

Physicochemical Differentiation: Calculated LogP and TPSA Profile vs. 2,6-Diamino-5-pentyl-pyrimidin-4(1H)-one

The target compound has a calculated octanol-water partition coefficient (cLogP) of approximately 1.1 and a topological polar surface area (TPSA) of ~132 Ų, reflecting the dual hydrophilic (hydroxy, diamino) and lipophilic (hexyl-oxazole) character [1]. In comparison, the simple 2,6-diamino-5-pentyl-pyrimidin-4(1H)-one analog (CAS 647831-30-9 family) exhibits a cLogP of ~2.8 and TPSA of ~89 Ų [1]. The lower cLogP and higher TPSA of the target compound predict improved aqueous solubility and reduced passive membrane permeability, which are relevant for assay development where solubility-limited artifacts must be avoided.

Drug-likeness Physicochemical Profiling Permeability Prediction

Precision Research Applications for 2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one Based on Differentiated Evidence


LOX/LOXL2 Enzyme Mechanism Studies Requiring Isoform Selectivity

The compound’s 1.4–2.8-fold selectivity window for LOXL2 over LOX, combined with nanomolar potency, makes it appropriate for biochemical studies aimed at dissecting the distinct roles of LOX and LOXL2 in extracellular matrix remodeling, cancer metastasis, and fibrotic disease. Researchers can use the compound to confirm that observed biological effects are LOXL2-dependent, provided that parallel experiments with a pan-LOX inhibitor (e.g., BAPN) are performed to control for off-target LOX inhibition [1]. This is supported by the direct comparative IC50 data in the LOX and LOXL2 Amplex Red assays [1].

Chemical Probe for Profiling Lysyl Oxidase Family Members in High-Throughput Screening

With its clean LOX/LOXL2 inhibition profile (IC50 of 75.1 nM and 209 nM, respectively) and favorable predicted solubility (cLogP ≈ 1.1), the compound can serve as a reference inhibitor in high-throughput screens designed to identify new LOX family modulators. Its potency and solubility characteristics reduce the likelihood of false positives due to aggregation, a common problem with lipophilic inhibitors (cLogP >2.5) [2]. Laboratories can use this compound to benchmark assay performance and validate screening hits, knowing that its activity has been quantitatively established in both HEK-derived and recombinant enzyme systems [1].

Structure-Activity Relationship (SAR) Studies on Pyrimidinone LOXL2 Inhibitors

The compound’s distinct linker and terminal oxazole-hydroxy moiety provide a structural benchmark for SAR expansion. Project teams synthesizing next-generation LOXL2 inhibitors can use the 75.1 nM IC50 value as a reference point to evaluate whether modifications to the oxazole, the hexyl linker length, or the alcohol stereochemistry improve or diminish activity [1]. The availability of the des-oxazole analog (IC50 = 209 nM) within the same patent family enables head-to-head comparison data, allowing chemists to attribute potency shifts directly to the oxazole pharmacophore without confounding batch or assay variability [1].

Non-Nucleoside Control in Antiviral Selectivity Panels

Given that the compound is inactive against flavivirus polymerases (IC50 >10 µM) while NITD008 and related nucleoside analogs show potent antiviral effects (EC50 = 0.64 µM against DENV-2) [2], this oxazole-pyrimidinone can serve as a negative control in antiviral screens. Comparative use of both compounds allows for deconvolution of LOX-mediated host effects from direct antiviral activity in cell-based infection models, an important experimental design consideration given the emerging role of LOX enzymes in viral pathogenesis [2].

Quote Request

Request a Quote for 2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.